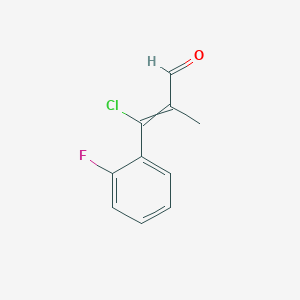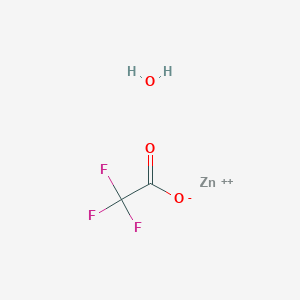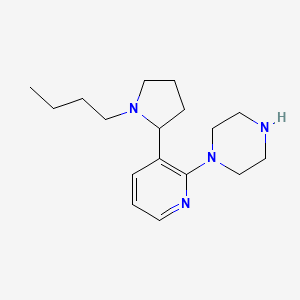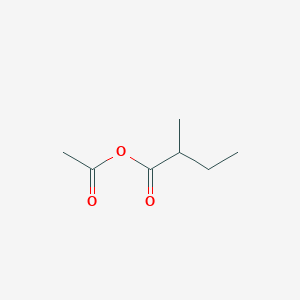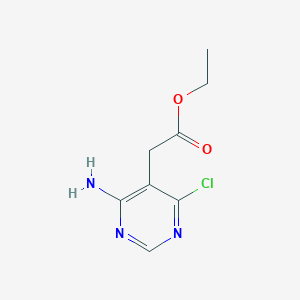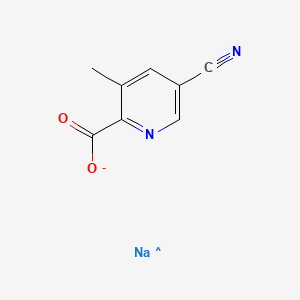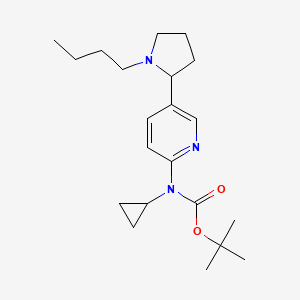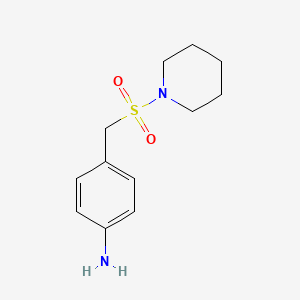
4-((Piperidin-1-ylsulfonyl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Piperidin-1-ylsulfonyl)methyl)aniline is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a methyl group and an aniline moiety. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Piperidin-1-ylsulfonyl)methyl)aniline typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with appropriate reagents. One common method includes the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a solvent like dimethylformamide (DMF) at room temperature . This reaction yields the corresponding chloroacetamide derivatives in excellent yields (92-95%).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactions and microwave irradiation can enhance the efficiency and yield of the synthesis process . These methods allow for the large-scale production of this compound with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Piperidin-1-ylsulfonyl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Applications De Recherche Scientifique
4-((Piperidin-1-ylsulfonyl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((Piperidin-1-ylsulfonyl)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is exerted through the inhibition of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation . The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Morpholin-4-ylsulfonyl)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
4-(Piperidin-1-ylsulfonyl)aniline: Lacks the methyl group attached to the sulfonyl group.
Uniqueness
4-((Piperidin-1-ylsulfonyl)methyl)aniline is unique due to its specific combination of a piperidine ring, sulfonyl group, and aniline moiety
Propriétés
Formule moléculaire |
C12H18N2O2S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
4-(piperidin-1-ylsulfonylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O2S/c13-12-6-4-11(5-7-12)10-17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 |
Clé InChI |
HRVIHMVVIUODMW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



